N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide
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Overview
Description
N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide is a compound that features a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced through alkylation reactions, where an appropriate alkyne is reacted with the pyrrolidine derivative.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. The but-2-yn-1-yl chain can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-chloroacetamide
- 2-(pyrrolidin-2-ylidene)malononitrile
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzenesulfonamide is unique due to its combination of a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzenesulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-19(18,14-8-2-1-3-9-14)15-10-4-5-11-16-12-6-7-13-16/h1-3,8-9,15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDIGLRPKVOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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